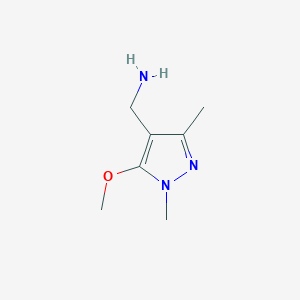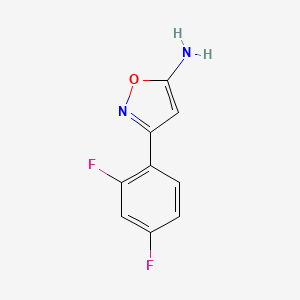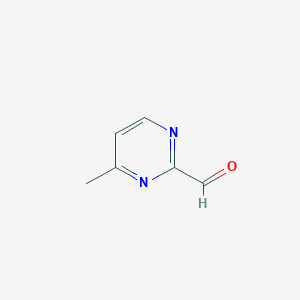
4-Methylpyrimidine-2-carbaldehyde
Vue d'ensemble
Description
4-Methylpyrimidine-2-carbaldehyde is an organic compound that belongs to the class of pyrimidine aldehydes . It is commonly used as an intermediate in the synthesis of a variety of compounds, including nucleotides, vitamins, and pharmaceuticals .
Synthesis Analysis
4-Methylpyrimidine-2-carbaldehyde is synthesized using various methods. One major method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 4-Methylpyrimidine-2-carbaldehyde is C6H6N2O, and it has a molecular weight of 122.13 g/mol . The InChI code for the compound is 1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Methylpyrimidine-2-carbaldehyde is a white crystalline solid with a melting point of 60-62°C. It is soluble in polar solvents like water, ethanol, and acetone, but insoluble in non-polar solvents like benzene and toluene. The compound has a pKa value of 8.9 and a boiling point of 228-230°C.Applications De Recherche Scientifique
Summary of the Application
4-Methylpyrimidine-2-carbaldehyde is used in the synthesis of pyrimidine derivatives, which have shown promising antimicrobial and antiviral properties . This is particularly important in the current medical landscape, where finding new organic structures with these properties is a priority .
Methods of Application or Experimental Procedures
The Biginelli synthesis mediates the production of these pyrimidine compounds . This involves a one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in an ethanol solution .
Results or Outcomes
The resulting compounds have demonstrated a range of therapeutic properties, including acting as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant compounds . The structure-activity relationship in these compounds is currently being studied .
Synthesis of Pyrimidine Derivatives
Summary of the Application
4-Methylpyrimidine-2-carbaldehyde is used in the synthesis of various pyrimidine derivatives . These derivatives have a wide range of chemical and biological applications, especially in recent times .
Methods of Application or Experimental Procedures
Results or Outcomes
The resulting pyrimidine derivatives have shown a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
Anticancer Applications
Summary of the Application
Compounds containing the 4-Methylpyrimidine-2-carbaldehyde moiety have shown promising anticancer properties .
Results or Outcomes
Synthesis of Fused Pyrimidines
Summary of the Application
4-Methylpyrimidine-2-carbaldehyde is used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are precursors to fused pyrimidines . These fused pyrimidines have a wide range of chemical and biological applications .
Methods of Application or Experimental Procedures
Results or Outcomes
Component of Biologically Active Compounds
Summary of the Application
The pyrimidine fragment, which includes 4-Methylpyrimidine-2-carbaldehyde, is a component of many biologically active compounds . This makes it an important pharmacophore for the development of new drugs .
Results or Outcomes
Safety And Hazards
Propriétés
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



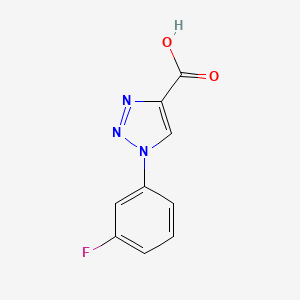
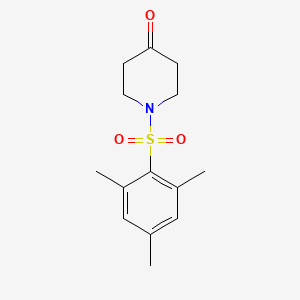
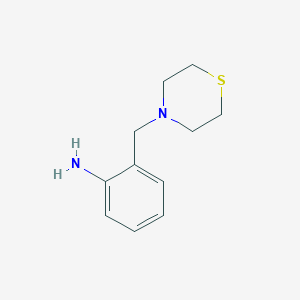
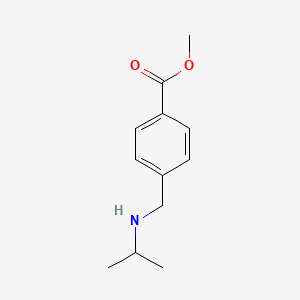
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
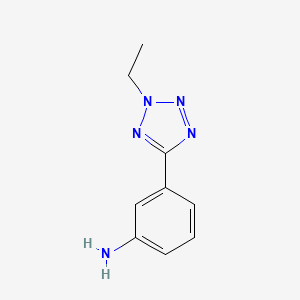
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)
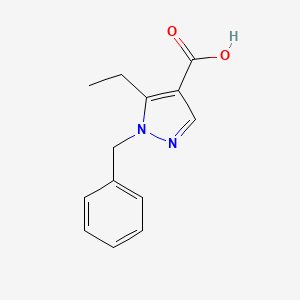
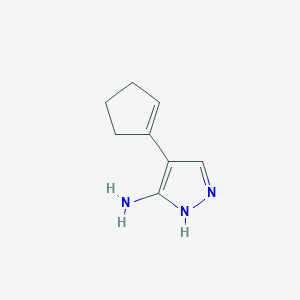
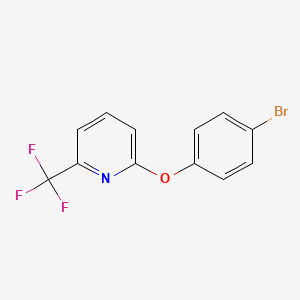
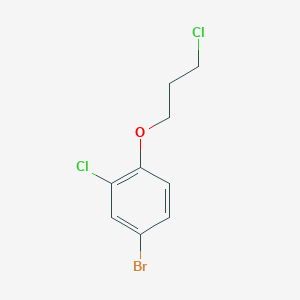
amine](/img/structure/B1437616.png)
